2-(2,4-Dichlorophenyl)-1-phenylethan-1-one
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Overview
Description
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one is an organic compound with the molecular formula C14H10Cl2O It is a ketone derivative characterized by the presence of a phenyl group and a 2,4-dichlorophenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 2-(2,4-Dichlorophenyl)-1-phenylethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl structure.
2,4-Dichlorobenzyl alcohol: An antiseptic with a related chemical structure.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one is unique due to its specific combination of a phenyl group and a 2,4-dichlorophenyl group attached to a ketone. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93534-20-4 |
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Molecular Formula |
C14H10Cl2O |
Molecular Weight |
265.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-6-11(13(16)9-12)8-14(17)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
YPCQAUZVBPKUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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